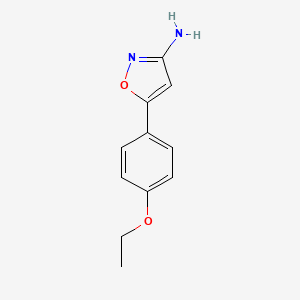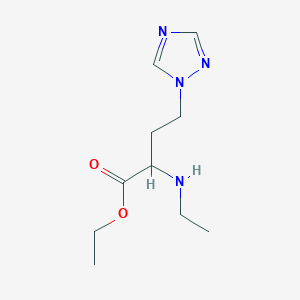
Ethyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves multi-step organic reactions. One common method includes the alkylation of ethyl 2-amino-4-(1h-1,2,4-triazol-1-yl)butanoate with ethyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
- Ethyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
- Ethyl 2-(butylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
Uniqueness
Ethyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is unique due to its specific ethylamino substitution, which can influence its chemical reactivity and biological activity. The presence of the triazole ring also imparts distinct properties, such as enhanced stability and the ability to participate in various chemical reactions.
Propriétés
Formule moléculaire |
C10H18N4O2 |
|---|---|
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
ethyl 2-(ethylamino)-4-(1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C10H18N4O2/c1-3-12-9(10(15)16-4-2)5-6-14-8-11-7-13-14/h7-9,12H,3-6H2,1-2H3 |
Clé InChI |
KPTABHXMJPSPNU-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CCN1C=NC=N1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



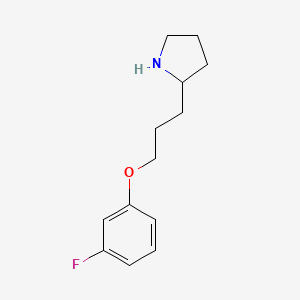

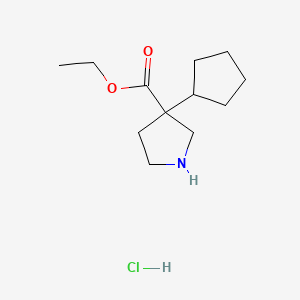


![[1,1'-Biphenyl]-4-ylmethanesulfonamide](/img/structure/B13535349.png)

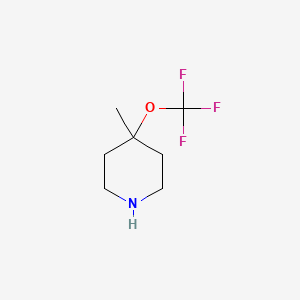
![4-Boc-decahydropyrido[4,3-f][1,4]oxazepine](/img/structure/B13535369.png)
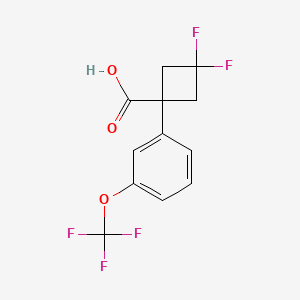
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine](/img/structure/B13535379.png)
